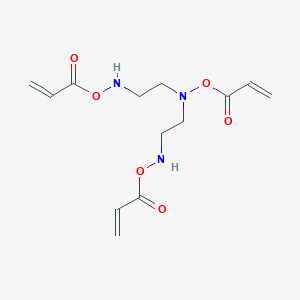
N,N',N''-Triacryloydiethylenetriamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’,N’'-Triacryloydiethylenetriamine: is a polyfunctional acrylamide monomer known for its high reactivity, water solubility, and stability. This compound is widely used in various industrial applications due to its excellent curability and safety profile .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N,N’,N’'-Triacryloydiethylenetriamine is synthesized through the reaction of diethylenetriamine with acryloyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of N,N’,N’'-Triacryloydiethylenetriamine involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: N,N’,N’'-Triacryloydiethylenetriamine undergoes various chemical reactions, including:
Polymerization: It can undergo radical polymerization to form crosslinked polymers.
Michael Addition: It reacts with nucleophiles in a Michael addition reaction.
Common Reagents and Conditions:
Radical Polymerization: Initiated by radical initiators such as azobisisobutyronitrile (AIBN) under thermal conditions.
Michael Addition: Typically carried out in the presence of a base such as sodium hydroxide.
Major Products:
Crosslinked Polymers: Formed through radical polymerization.
Michael Adducts: Formed through Michael addition reactions.
Aplicaciones Científicas De Investigación
N,N’,N’'-Triacryloydiethylenetriamine has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinking agent in the synthesis of hydrogels and other polymeric materials.
Biology: Employed in the development of biomolecule-responsive gels and stimuli-responsive gels for drug delivery systems.
Medicine: Utilized in the fabrication of medical devices and materials due to its biocompatibility.
Industry: Applied in the manufacturing of coatings, adhesives, and optical materials.
Mecanismo De Acción
The mechanism of action of N,N’,N’'-Triacryloydiethylenetriamine involves its ability to form crosslinked networks through radical polymerization. The acrylamide groups in the compound react with radical initiators to form a three-dimensional polymer network. This crosslinking ability is crucial for its applications in creating hydrogels and other polymeric materials .
Comparación Con Compuestos Similares
- N,N’,N’'-Triacryloyltriethylenetetramine
- N,N’,N’'-Triacryloylmethylenediamine
Comparison: N,N’,N’'-Triacryloydiethylenetriamine is unique due to its high reactivity and excellent water solubility compared to other similar compounds. Its stability and safety profile also make it a preferred choice in various applications .
Propiedades
Fórmula molecular |
C13H19N3O6 |
|---|---|
Peso molecular |
313.31 g/mol |
Nombre IUPAC |
[2-[prop-2-enoyloxy-[2-(prop-2-enoyloxyamino)ethyl]amino]ethylamino] prop-2-enoate |
InChI |
InChI=1S/C13H19N3O6/c1-4-11(17)20-14-7-9-16(22-13(19)6-3)10-8-15-21-12(18)5-2/h4-6,14-15H,1-3,7-10H2 |
Clave InChI |
ZPTHKNCDQGSGNT-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)ONCCN(CCNOC(=O)C=C)OC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


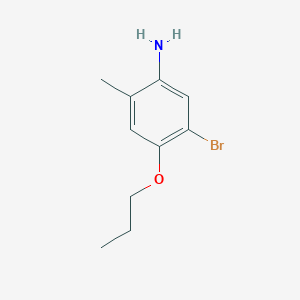
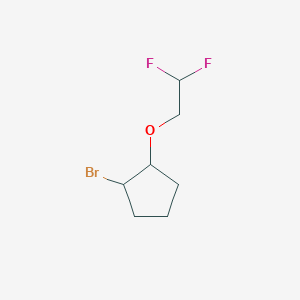

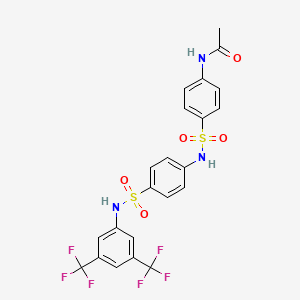


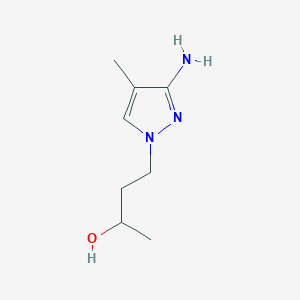
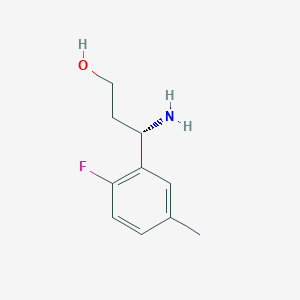
![2-{3H-imidazo[4,5-b]pyridin-2-yl}acetaldehyde](/img/structure/B13063095.png)
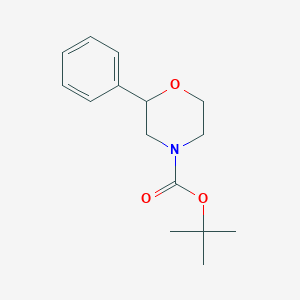
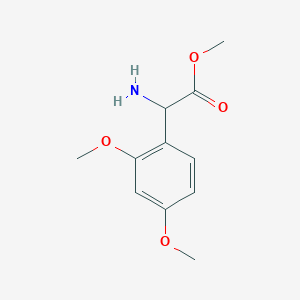
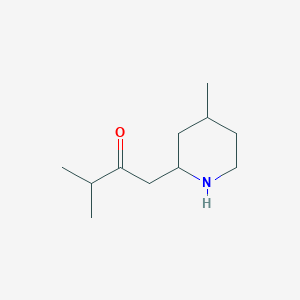
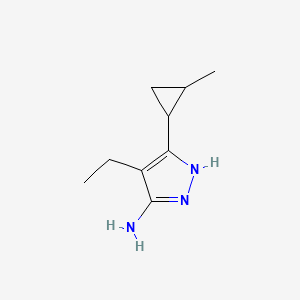
![1-[(Oxan-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13063114.png)
